Octan-2-yl (2-ethylhexyl)phosphonate
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Overview
Description
Octan-2-yl (2-ethylhexyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group Phosphonates are known for their stability and resistance to hydrolysis, making them valuable in various industrial and scientific applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octan-2-yl (2-ethylhexyl)phosphonate typically involves the reaction of octan-2-ol with 2-ethylhexylphosphonic dichloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction parameters are closely monitored, and advanced purification techniques, such as distillation and crystallization, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Octan-2-yl (2-ethylhexyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst choice, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted phosphonates. These products have diverse applications in various fields, including pharmaceuticals, agriculture, and materials science .
Scientific Research Applications
Octan-2-yl (2-ethylhexyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of flame retardants, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of Octan-2-yl (2-ethylhexyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Octan-2-yl (2-ethylhexyl)phosphonate include:
- Octylphosphonic acid
- 2-Ethylhexylphosphonic acid
- Dimethylphosphonate
- Diethylphosphonate
Uniqueness
This compound is unique due to its specific alkyl chain structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it suitable for specialized applications where other phosphonates may not be as effective .
Properties
CAS No. |
89870-51-9 |
---|---|
Molecular Formula |
C16H34O3P- |
Molecular Weight |
305.41 g/mol |
IUPAC Name |
2-ethylhexyl(octan-2-yloxy)phosphinate |
InChI |
InChI=1S/C16H35O3P/c1-5-8-10-11-12-15(4)19-20(17,18)14-16(7-3)13-9-6-2/h15-16H,5-14H2,1-4H3,(H,17,18)/p-1 |
InChI Key |
CRLAISPERADHHT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC(C)OP(=O)(CC(CC)CCCC)[O-] |
Origin of Product |
United States |
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